molecular formula C8H7ClO2S B8362060 Methyl 2-chloro-4-mercaptobenzoate

Methyl 2-chloro-4-mercaptobenzoate

Cat. No.: B8362060
M. Wt: 202.66 g/mol
InChI Key: GXECVIMKPUKHCQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-mercaptobenzoate is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-mercaptobenzoate, and how is purity validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the mercapto (-SH) group via thiolation of a precursor like methyl 2-chloro-4-nitrobenzoate under reducing conditions. Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Key peaks in NMR include:

  • ¹H NMR : δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic protons), δ 4.2 (s, SH, if not deprotonated).
  • IR : C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹) .
    • Challenges : Thiol groups are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during synthesis .

Q. How is this compound characterized structurally?

  • Techniques : X-ray crystallography (for solid-state structure) and mass spectrometry (HRMS for molecular ion confirmation). Computational tools like DFT optimize geometry and predict spectroscopic data. For example, the InChIKey (VXORHTLUPYQIFE-UHFFFAOYSA-N) from related benzoates aids in database cross-referencing .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in basic conditions due to ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of chloro and mercapto substituents influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at specific positions (meta/para to Cl). The mercapto group acts as a nucleophile, enabling thiol-ene or metal-coordination reactions. For example, Pd-catalyzed coupling with aryl halides is enhanced by the thiol’s chelating ability .
  • Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Controlled studies using DFT calculations (e.g., Fukui indices) resolve discrepancies .

Q. What strategies mitigate oxidation of the mercapto group during biological assays?

  • Methodology : Use reducing agents (e.g., TCEP) in buffer systems. Encapsulation in cyclodextrins or liposomes improves stability in aqueous media. Monitoring via UV-Vis (λ ~260 nm for disulfide formation) ensures integrity during enzyme inhibition studies .

Q. How can computational modeling predict the bioactivity of this compound?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like cysteine proteases or glutathione reductase. The thiol group’s interaction with catalytic cysteine residues (e.g., in SARS-CoV-2 main protease) is a focus. QSAR models correlate substituent effects (Hammett σ values) with IC₅₀ data .

Q. Methodological and Safety Considerations

Q. What analytical methods resolve conflicting data on reaction yields?

  • Best Practices : Replicate reactions under standardized conditions (solvent, temperature, catalyst loading). Use internal standards (e.g., anthracene) in GC-MS for quantification. Meta-analysis of literature data identifies outliers due to impurities or unoptimized protocols .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and fume hood use (due to potential thiol volatility).
  • Waste Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal.
  • Exposure Response : Immediate rinsing with water for skin/eye contact; monitor for sulfhydryl group toxicity .

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

methyl 2-chloro-4-sulfanylbenzoate

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(12)4-7(6)9/h2-4,12H,1H3

InChI Key

GXECVIMKPUKHCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8 g of methyl 4-amino-2-chlorobenzoate was dissolved in 16 mL of MeOH, 8 mL of H2O and 8 mL of concentrated hydrochloric acid and was then cooled to 0° C. A solution of 3.9 g of sodium nitrite in 15 mL of H2O was added dropwise over 30 min. The reaction was stirred at 0° C. for an additional 1 h. The cold diazonating mixture was added to a solution of 13.8 g of potassium ethyl xanthate in 10 mL of H2O at 50˜60° C. The reaction was heated to 65° C. for 2 h and monitored by TLC until complete. The mixture was cooled to 25° C. and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. Purified by silica gel chromatography (0-10% ethyl acetate/hexane) to afford methyl 2-chloro-4-(ethoxycarbonothioylthio)benzoate. A solution of 2.6 g of sodium hydroxide in 20 mL of H2O was added to 5.9 g of methyl 2-chloro-4-(ethoxycarbonothioylthio)benzoate in 40 mL of EtOH The reaction mixture was heated to 70° C. for 1 h. Upon completion, the mixture was cooled to 25° C., and then acidified to pH 3 by the addition of 10 N HCl. The solid was filtered and washed with H2O to give 2-chloro-4-mercaptobenzonic acid. 3.8 g of 2-chloro-4-mercaptobenzonic acid in 40 mL of 5% sulfuric acid-methanol was refluxed under nitrogen atmosphere for 3 h. After concentration of the reaction mixture, 10 mL of H2O was added and the resulting mixture was made alkaline with sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to yield methyl 2-chloro-4-mercaptobenzoate. 80 mg of isobutylene oxide was reacted with methyl 2-chloro-4-mercaptobenzoate via Procedure S to afford methyl 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoate. 190 mg of methyl 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoate was hydrolyzed via Procedure M to give 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoic acid. 160 mg of 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoic acid was reacted via procedure R to give 2-chloro-4-(2-hydroxy-2-methylpropylsulfonyl)benzoic acid. 60 mg of 4-chloro-3-(pyridine-2-yl)aniline was coupled to 2-chloro-4-(2-hydroxy-2-methylpropylsulfonyl)benzoic acid via Procedure G. The product was purified on reverse phase HPLC to yield 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(2-hydroxy-2-methylpropylsulfonyl)benzamide. MS (Q1) 479.1 (M)+.
Quantity
2.6 g
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reactant
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methyl 2-chloro-4-(ethoxycarbonothioylthio)benzoate
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5.9 g
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20 mL
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40 mL
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sulfuric acid methanol
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40 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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CCOC(=S)Sc1ccc(C(=O)OC)c(Cl)c1
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